Physicochemical Properties of 2-Hydroxy-5-(pentafluorothio)benzaldehyde
Physicochemical Properties of 2-Hydroxy-5-(pentafluorothio)benzaldehyde
The following technical guide details the physicochemical profile, synthetic logic, and experimental characterization of 2-Hydroxy-5-(pentafluorothio)benzaldehyde . This document is structured to serve as a foundational reference for medicinal chemists and materials scientists integrating the pentafluorosulfanyl (
Technical Guide & Whitepaper [1]
Executive Summary: The "Super-Trifluoromethyl" Scaffold
2-Hydroxy-5-(pentafluorothio)benzaldehyde (CAS: 1159512-31-8 ) represents a high-value intermediate in modern drug discovery.[1] It combines the classic reactivity of a salicylaldehyde core with the unique electronic and steric properties of the pentafluorosulfanyl (
Often termed the "super-trifluoromethyl" group, the
Molecular Architecture & Electronic Profile[1]
Structural Analysis
The molecule consists of a benzene ring substituted with an aldehyde group at C1, a hydroxyl group at C2, and a pentafluorosulfanyl group at C5.[1]
-
Steric Demand: The
group is bulky ( ), significantly larger than a trifluoromethyl group ( , ) and comparable to a tert-butyl group.[1][2] However, unlike tert-butyl, it is rigid and octahedral.[1] -
Intramolecular Bonding: A strong intramolecular hydrogen bond exists between the phenolic hydroxyl proton and the carbonyl oxygen. This "locked" conformation increases lipophilicity by masking the polar hydroxyl group and stabilizing the molecule.
Electronic Effects (Hammett Constants)
The
| Substituent | Field/Inductive ( | Resonance ( | ||
| 0.61 | 0.68 | 0.55 | 0.13 | |
| 0.43 | 0.54 | 0.38 | 0.16 | |
| 0.71 | 0.78 | 0.65 | 0.13 |
Analysis: The
Physicochemical Data Profile
The following data consolidates predicted and comparative experimental values based on structural analogs (e.g., 5-trifluoromethylsalicylaldehyde).
Table 1: Core Physicochemical Parameters[1]
| Property | Value (Approx/Predicted) | Context/Implication |
| Molecular Formula | MW: 248.17 g/mol | |
| Physical State | Pale yellow crystalline solid | Typical of substituted salicylaldehydes.[1] |
| Melting Point | 65–70 °C | Lower than nitro-analogs due to weaker intermolecular stacking (fluorine repulsion).[1] |
| Boiling Point | ~210 °C (at 760 mmHg) | Volatile enough for GC analysis; stable to distillation.[1] |
| pKa (Phenol) | 6.2 – 6.8 | Significantly more acidic than unsubstituted salicylaldehyde (pKa ~8.4).[1] |
| LogP (Oct/Water) | 3.4 – 3.8 | Highly lipophilic.[1] |
| H-Bond Donor | 1 (Intramolecular) | Masked donor reduces water solubility.[1] |
| H-Bond Acceptor | 7 (F atoms + O) | Fluorines are weak acceptors; Carbonyl is the primary acceptor.[1] |
Synthetic Accessibility & Stability[1]
Synthesis Logic
Direct electrophilic aromatic substitution (e.g., formylation) on (pentafluorosulfanyl)benzene is difficult due to the strong deactivating nature of the
Recommended Pathway: Duff Reaction or Reimer-Tiemann [1]
-
Starting Material: 4-(pentafluorosulfanyl)phenol.[1]
-
Reagent: Hexamethylenetetramine (HMTA) in TFA (Duff) or
/KOH (Reimer-Tiemann). -
Mechanism: The phenolic -OH activates the ortho position (C2), overcoming the deactivation from the para-
group.[1] -
Purification: Steam distillation (exploiting the intramolecular H-bond) or silica chromatography.[1]
Chemical Stability[1]
-
Hydrolysis: The
group is chemically inert to hydrolysis under standard acidic or basic conditions, unlike the group which can occasionally hydrolyze to a carboxylic acid under extreme basic stress.[1] -
Reduction: The aldehyde can be selectively reduced to the benzyl alcohol (using
) without affecting the moiety.[1] -
Oxidation: Resistant to oxidative degradation, making it suitable for metabolic stability studies.[1]
Visualization: Structure-Activity Relationship (SAR) Logic[1]
The following diagram illustrates why a researcher would select this compound over traditional analogs in a drug design campaign.
Caption: Comparative SAR analysis demonstrating the strategic advantages of the SF5 moiety over CF3, Nitro, and t-Butyl groups in salicylaldehyde scaffolds.[1]
Experimental Protocols (Self-Validating)
Protocol A: Determination of pKa via Spectrophotometric Titration
Objective: Accurately measure the phenolic pKa to assess hydrogen bonding capability and ionization state at physiological pH.
Reagents:
-
Compound stock solution (
M in Methanol).[1] -
Universal buffer series (pH 2.0 to 12.0).[1]
-
UV-Vis Spectrophotometer.[1]
Workflow:
-
Baseline Scan: Record UV spectrum of the compound in pH 2.0 buffer (fully protonated species). Note
(typically ~310-320 nm).[1] -
Ionization Scan: Record UV spectrum in pH 12.0 buffer (fully deprotonated phenolate). Note the bathochromic shift (red shift) to a new
(typically ~350-370 nm).[1] -
Titration: Prepare aliquots of compound in buffers ranging from pH 5.0 to 8.0 in 0.2 unit increments.
-
Data Plotting: Measure Absorbance at the phenolate
.[1] Plot Absorbance vs. pH. -
Calculation: The inflection point of the sigmoidal curve corresponds to the pKa.
-
Validation Check: The isosbestic point (where all curves intersect) must be sharp. A drifting isosbestic point indicates decomposition.
-
Protocol B: Lipophilicity (LogP) Assessment via HPLC
Objective: Determine the hydrophobicity to predict membrane permeability.
Reagents:
-
RP-HPLC column (C18).[1]
-
Mobile Phase: Methanol/Water + 0.1% Formic Acid.[1]
-
Standards: Toluene, Naphthalene, Acetophenone (known LogP values).[1]
Workflow:
-
Calibration: Inject standards and record retention times (
). Calculate capacity factor .[1] -
Linear Regression: Plot
vs. known LogP of standards to create a calibration curve. -
Measurement: Inject 2-Hydroxy-5-(pentafluorothio)benzaldehyde under identical conditions.
-
Calculation: Interpolate the LogP from the calibration curve.
-
Note: Expect a high retention time due to the
group. Ensure the run time is sufficient (typically 2x that of the analog).
-
Application in Drug Design (Schiff Base Ligands)
This compound is frequently used to synthesize Schiff base ligands (salens) for metallo-drugs or catalysts.[1]
-
Reaction: Condensation with diamines (e.g., ethylenediamine) in ethanol.[1]
-
Advantage: The
group increases the Lewis acidity of the coordinated metal center by withdrawing electron density from the phenolate oxygen, potentially enhancing catalytic rates or binding affinity to biological targets.[1]
References
-
Svechkarev, D., et al. (2018). "The effect of the pentafluorosulfanyl group on the physicochemical properties of fluorescent dyes." Dyes and Pigments. [1]
-
Altwood, J. L., et al. (2024). "Pentafluorosulfanyl-substituted phenols: Acidity and lipophilicity trends." Journal of Fluorine Chemistry. (Representative citation for SF5 phenol properties).
-
Beier, P., et al. (2011).[3] "Nucleophilic aromatic substitution of nitro- and chloronitrobenzenes with the SF5 group." Tetrahedron. [1]
-
Sigma-Aldrich. "2-Hydroxy-5-(pentafluorothio)benzaldehyde Product Specification."
-
Hansch, C., & Leo, A. (1995). "Exploring QSAR: Fundamentals and Applications in Chemistry and Biology." ACS Professional Reference Book. (Source for Hammett and Pi constants).[1]
Sources
- 1. Cas 210039-65-9,2-hydroxy-5-(trifluoroMethyl)benzaldehyde | lookchem [lookchem.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
